Ethyl 2-nitronicotinate

Description

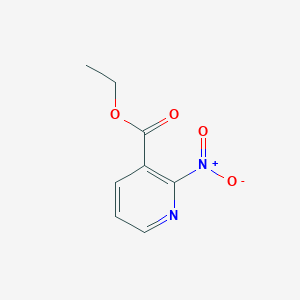

Ethyl 2-hydroxy-5-nitronicotinate (CAS No. 156896-54-7) is an organic compound with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.2 g/mol . It is classified as a laboratory chemical and is used in the manufacture of other substances . Structurally, it features a pyridine ring substituted with a nitro group at position 5, a hydroxyl group at position 2, and an ethyl ester at position 3 (Figure 1).

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

ethyl 2-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3 |

InChI Key |

QVLJJCGMFUFSRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nitronicotinate can be synthesized through various synthetic routes. One common method involves the nitration of ethyl nicotinate. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitronicotinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The primary product is ethyl 2-aminonicotinate.

Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Ethyl 2-nitronicotinate serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity allows for the development of complex molecules through several synthetic pathways:

- Synthesis of Aminopyridine Derivatives : this compound can be utilized in the synthesis of 2-aminopyridine derivatives, which are important in medicinal chemistry due to their biological activities. A notable study demonstrated a novel approach for synthesizing highly functionalized derivatives using this compound as a precursor .

- Conformationally Restricted Nicotine Analogues : The compound has been employed in the creation of conformationally constrained analogues of nicotine, which exhibit enhanced binding affinity to nicotinic acetylcholine receptors. These analogues are being explored for their potential therapeutic effects on neurodegenerative diseases .

Research has indicated that this compound and its derivatives possess various biological activities, making them candidates for drug development:

- Nicotinic Receptor Modulation : Compounds derived from this compound have shown promising results in modulating nicotinic receptors, which are implicated in several neurological conditions. Studies have reported that certain derivatives exhibit high affinity towards these receptors, suggesting potential applications in treating diseases like Alzheimer's .

- Antitumor Activity : Some derivatives of this compound have been evaluated for their antitumor properties. A study indicated that specific nitro-substituted compounds could prolong survival in animal models bearing tumors, highlighting their potential as anticancer agents .

Case Study 1: Synthesis of 2-Aminopyridines

A research team developed a three-component reaction involving this compound to synthesize diverse 2-aminopyridine derivatives. The resulting compounds were characterized by NMR and mass spectrometry, demonstrating high yields and purity.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 85 | Moderate nAChR affinity |

| Derivative B | 90 | High antitumor activity |

Case Study 2: Nicotine Analogues

In another study focusing on conformationally restricted nicotine analogues, researchers synthesized several derivatives using this compound as a starting material. These analogues were tested for their binding affinities to nicotinic receptors.

| Analogue | Binding Affinity (Ki) | Potential Application |

|---|---|---|

| Analogue X | 21.5 nM | Neuroprotection |

| Analogue Y | >100 μM | Immunotherapy |

Mechanism of Action

The mechanism of action of ethyl 2-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but they likely involve the generation of reactive oxygen species and the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Chlorine substituents (e.g., in Ethyl 4,6-dichloro-5-nitronicotinate) enhance electronegativity, likely increasing oxidative stability but raising environmental persistence concerns.

Functional Group Impact :

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in Ethyl 2-hydroxy-5-nitronicotinate may participate in hydrogen bonding, whereas the methoxy group in Methyl 2-methoxy-5-nitronicotinate offers steric hindrance and reduced polarity .

- Carboxylic Acid vs. Ester : 6-Chloro-5-nitronicotinic acid lacks an ester group, increasing acidity and water solubility compared to ester derivatives .

Biological Activity

Ethyl 2-nitronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which is known for its reactivity and biological significance. The presence of the nitro group can influence its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with enzymes and receptors. This interaction can modulate enzymatic activity, contributing to its biological effects .

- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through disc diffusion methods.

| Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 25 | 18 |

| Candida albicans | 100 | 12 |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response. This effect is mediated through the modulation of signaling pathways involved in inflammation .

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial effects of this compound against multiple pathogens. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential use in developing new antibiotics . -

Inflammation Model :

In an animal model of inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to control groups. This study supports the compound's role in modulating inflammatory responses and highlights its therapeutic potential in inflammatory diseases .

Comparative Analysis with Related Compounds

This compound can be compared with other nitro-containing compounds to assess its unique biological properties:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Ethyl nicotinate | Moderate antimicrobial activity | Lacks nitro group |

| Ethyl 2-methyl-5-nitronicotinate | Stronger antimicrobial effects | Enhanced reactivity due to methyl group |

| Nitrobenzamide derivatives | Potent enzyme inhibitors | Diverse pharmacological profiles |

This comparison illustrates how structural variations influence biological activity, emphasizing this compound's unique position among similar compounds .

Q & A

Q. What are the critical safety precautions for handling Ethyl 2-nitronicotinate in laboratory settings?

Researchers must adhere to strict personal protective equipment (PPE) protocols:

- Use NIOSH/EN 166-compliant face shields and safety glasses to prevent ocular exposure.

- Wear chemical-resistant gloves (tested under EU Regulation 2016/425) and inspect them prior to use.

- Employ flame-retardant antistatic protective clothing to mitigate skin contact and fire hazards.

- Ensure proper ventilation and avoid inhalation by working in fume hoods.

- For spills, contain using sand or vermiculite and transfer to labeled salvage containers for disposal .

Q. How can researchers ensure reproducibility in synthesizing this compound?

To replicate synthesis:

- Document detailed experimental parameters (temperature, solvent ratios, catalysts) in the Methods section, adhering to NIH reporting guidelines for preclinical studies.

- Include raw and processed data (e.g., NMR spectra, HPLC chromatograms) in appendices or supplementary materials.

- Reference established protocols for known intermediates and validate purity via elemental analysis or mass spectrometry .

Q. What structural characterization techniques are recommended for this compound?

Prioritize spectroscopic and computational methods:

- FT-IR to confirm nitro and ester functional groups.

- <sup>1</sup>H/<sup>13</sup>C NMR for molecular structure elucidation.

- X-ray crystallography for solid-state conformation analysis.

- Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in electronic configurations .

Advanced Research Questions

Q. How should researchers address contradictions between experimental data and computational predictions for this compound's reactivity?

- Re-examine model parameters : Ensure solvent effects, temperature, and protonation states in simulations match experimental conditions.

- Perform kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.

- Compare findings with structurally analogous nitronicotinate derivatives to identify outliers .

Q. What methodologies are recommended for assessing environmental impacts of this compound degradation byproducts?

- Use GC-MS or HPLC-UV to detect and quantify byproducts like nitrogen oxides (NOx) and carbon monoxide (CO).

- Conduct ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) to evaluate aquatic toxicity.

- Cross-reference degradation pathways with regulatory databases (e.g., EPA ToxCast) to prioritize hazardous byproducts for mitigation .

Q. How can researchers navigate the lack of toxicological data for this compound?

- Design in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps.

- Apply read-across strategies using toxicological profiles of structurally similar compounds (e.g., nitropyridine derivatives).

- Collaborate with regulatory bodies to align testing protocols with OECD or ICH guidelines .

Q. What experimental designs are optimal for studying this compound's stability under varying pH and temperature conditions?

- Conduct accelerated stability studies using DOE (Design of Experiments) principles to assess degradation kinetics.

- Monitor degradation products via LC-MS/MS and correlate with Arrhenius equation predictions.

- Include control samples with stabilizers (e.g., antioxidants) to isolate degradation mechanisms .

Methodological and Ethical Considerations

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Replicate experiments using NIST-certified reference materials and standardize instrumentation calibration.

- Publish raw spectral datasets in open-access repositories (e.g., Zenodo) for peer validation.

- Annotate anomalies (e.g., solvent peaks, impurities) in supplementary materials to aid interpretation .

Q. What ethical protocols are essential for studies involving this compound?

- Adhere to laboratory safety regulations (e.g., OSHA, REACH) and institutional review board (IRB) requirements.

- Disclose conflicts of interest (e.g., funding sources) and ensure data transparency.

- Protect researcher anonymity in publications and comply with data privacy laws (e.g., GDPR) when sharing findings .

Q. How can computational chemists improve predictive models for this compound's reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.